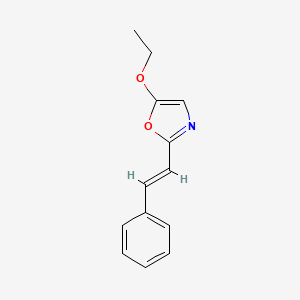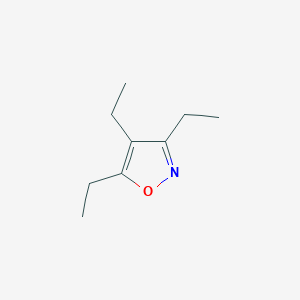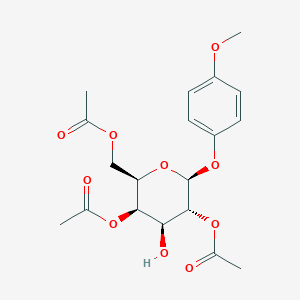
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside is a chemically synthesized compound that belongs to the class of acetylated galactopyranosides. It is known for its significant role in carbohydrate chemistry and its applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside typically involves the acetylation of 4-Methoxyphenyl b-D-galactopyranoside. The process begins with the protection of hydroxyl groups using acetyl groups. A common method involves the reaction of 4-Methoxyphenyl b-D-galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 2, 4, and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound aldehyde or acid, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets include enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. The pathways affected by this compound are primarily related to carbohydrate processing and utilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- 4-Methoxyphenyl b-D-glucopyranoside
- Phenyl 1-thio-b-D-galactopyranoside
Uniqueness
4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside is unique due to its selective acetylation at the 2, 4, and 6 positions, which imparts specific chemical properties and reactivity. This selective acetylation makes it a valuable intermediate in the synthesis of more complex carbohydrates and glycosides, distinguishing it from other similar compounds that may have different acetylation patterns or functional groups.
Propriétés
Numéro CAS |
383905-62-2 |
|---|---|
Formule moléculaire |
C19H24O10 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O10/c1-10(20)25-9-15-17(26-11(2)21)16(23)18(27-12(3)22)19(29-15)28-14-7-5-13(24-4)6-8-14/h5-8,15-19,23H,9H2,1-4H3/t15-,16+,17+,18-,19-/m1/s1 |
Clé InChI |
MTBKQQXLXHXGKW-ICBNADEASA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)
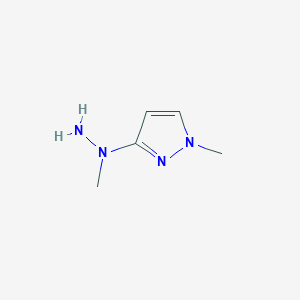

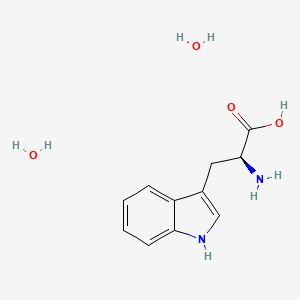
![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)


